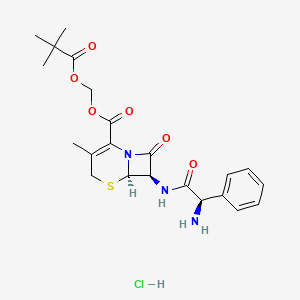

Pivcefalexin hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

27726-31-4 |

|---|---|

Molecular Formula |

C22H28ClN3O6S |

Molecular Weight |

498.0 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C22H27N3O6S.ClH/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4;/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26);1H/t14-,15-,19-;/m1./s1 |

InChI Key |

SGRIOOASEBLTKK-ATBNALFTSA-N |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |

Origin of Product |

United States |

Contextualizing Prodrug Strategies in Antibiotic Development

The development of new antibiotics has slowed, while bacterial resistance to existing drugs is a rapidly growing threat. mdpi.comresearchgate.netnih.gov This has led researchers to explore innovative strategies to improve the effectiveness of current antibiotics, with the prodrug approach being a prominent example. mdpi.comresearchgate.net Prodrugs are inactive or less active chemical derivatives of a drug molecule that, after administration, are converted into the active parent drug through metabolic processes. mdpi.comresearchgate.net

This strategy is employed to overcome various limitations of conventional drugs. nih.gov Key objectives of creating a prodrug include:

Improving Oral Bioavailability: Many potent antibiotics are poorly absorbed from the gastrointestinal tract, necessitating intravenous administration. mdpi.com By masking the polar functional groups of a drug, a prodrug can become more lipid-soluble, enhancing its ability to cross biological membranes and improving oral absorption. nih.gov Pivampicillin, a prodrug of ampicillin, was one of the first successful examples of this approach. mdpi.com

Enhancing Solubility: Conversely, for drugs that are poorly soluble in water, a prodrug can be designed to be more water-soluble, which is particularly useful for formulating intravenous preparations. nih.gov For instance, the N-phosphono prodrug of ceftaroline (B109729), ceftaroline fosamil, significantly increases water solubility. mdpi.comnih.gov

Targeted Drug Delivery: Prodrugs can be designed to be activated by specific enzymes present at the site of infection or within particular bacteria. mdpi.comresearchgate.net This targeted activation can increase the drug concentration where it is needed most, potentially reducing side effects and the development of resistance. mdpi.comnih.gov An example is the development of cephalosporin-ciprofloxacin conjugates, which are activated by β-lactamase enzymes produced by resistant bacteria. mdpi.com

Improving Stability and Palatability: Prodrugs can be used to protect a drug from chemical or enzymatic degradation, for example, in the acidic environment of the stomach. They can also mask the bitter taste of a drug, which is particularly beneficial for pediatric formulations. researchgate.net

The prodrug strategy offers a time- and resource-efficient way to revive or enhance existing antibiotics, addressing pharmacokinetic and pharmacodynamic challenges without altering the active compound's core structure. mdpi.comnih.gov

Overview of Pivcefalexin Hydrochloride S Position Within Cephalosporin Antibiotics Research

Pivcefalexin hydrochloride is a prodrug of cefalexin, a first-generation cephalosporin (B10832234) antibiotic. ncats.ioontosight.ai Cephalosporins are a major class of β-lactam antibiotics that act by inhibiting the synthesis of the bacterial cell wall, leading to cell death. auctoresonline.orgnih.govmsdmanuals.com They are categorized into generations, with first-generation agents like cefalexin having strong activity against Gram-positive bacteria and moderate activity against some Gram-negative bacteria. auctoresonline.orgmsdmanuals.com

Cefalexin itself is well-absorbed orally and is effective against a range of common pathogens. nih.govwikipedia.org However, research into prodrug forms like this compound aims to further optimize its properties. Pivcefalexin is the pivaloyloxymethyl ester of cefalexin. This modification is designed to increase the lipophilicity of the molecule, which can enhance its absorption from the gastrointestinal tract. After absorption, the ester linkage is cleaved by non-specific esterase enzymes present in the body to release the active parent drug, cefalexin, and inactive byproducts.

The development of this compound is part of a broader research effort to enhance the properties of established cephalosporins. By creating a prodrug, researchers aim to improve upon the parent molecule's characteristics, potentially leading to more effective treatment regimens. The hydrochloride salt form of Pivcefalexin is intended to improve its water solubility and stability, which are important considerations for pharmaceutical formulation. ontosight.ai

Research Trajectories and Academic Significance of Pivcefalexin Hydrochloride Studies

Advanced Synthetic Routes to this compound and Related Compounds

The synthesis of this compound fundamentally involves the esterification of its parent compound, cefalexin. Cefalexin itself is a semi-synthetic antibiotic derived from the cephalosporin (B10832234) nucleus, 7-amino-3-desacetoxycephalosporanic acid (7-ADCA).

A key aspect of synthesizing Pivcefalexin is the creation of the pivaloyloxymethyl ester at the C-4 carboxylic acid position of the cephem nucleus. nih.govsci-hub.se This transformation is a common strategy for creating orally active prodrugs of cephalosporins that are otherwise poorly absorbed. researchgate.net The synthesis of such acyloxymethyl esters has been a subject of considerable study. sci-hub.se

A general synthetic approach involves reacting the parent cephalosporin, in this case, cefalexin, with a suitable pivaloyloxymethylating agent. The synthesis of 7-acylamidodesacetoxycephalosporanic acids and their corresponding pivaloyloxymethyl esters has been documented, highlighting that the esters are more efficiently absorbed after oral administration in animal models. nih.gov The process requires careful control of reaction conditions to ensure the integrity of the labile β-lactam ring, which is crucial for the antibiotic's activity. For instance, in the synthesis of related cephalosporin esters, methods to prevent the isomerization of the Δ³ double bond in the cephem ring have been developed, as this can impact biological activity. fda.gov.tw

The synthesis of related compounds, such as other cephalosporin esters, often follows similar principles. For example, the preparation of acetoxymethyl and phthalidyl esters of other 7-aminocephalosporanic acid derivatives has been described, demonstrating a versatile methodology for producing cephalosporin prodrugs with enhanced oral bioavailability. sci-hub.se

Design and Synthesis of Novel Pivcefalexin Derivatives and Analogues

The design of novel derivatives and analogues of Pivcefalexin is driven by the need to overcome antibiotic resistance and improve the pharmacological profile. This involves the strategic modification of the core cephalosporin structure. The primary sites for modification are the C-7 acylamino side chain and the C-3 position of the cephem ring.

Key Modification Strategies:

C-7 Side Chain Modification: The acylamino side chain at the C-7 position plays a critical role in determining the antibacterial spectrum and potency. Introducing novel acyl groups can alter the affinity of the antibiotic for penicillin-binding proteins (PBPs), the ultimate targets of β-lactam antibiotics. nih.gov Synthetic strategies often involve the acylation of the 7-amino group of the cephalosporin nucleus with various activated carboxylic acids.

C-3 Position Modification: The substituent at the C-3 position influences the pharmacokinetic properties and metabolic stability of the compound. While Pivcefalexin has a simple methyl group at this position (as it is a derivative of cefalexin), creating analogues could involve introducing different vinyl groups or carbamoyloxymethyl moieties, which have been shown to modulate activity and absorption in other cephalosporins. researchgate.net

Prodrug and Bioisosteric Approaches: The pivaloyloxymethyl ester of Pivcefalexin is itself a result of a prodrug strategy. Further design could explore alternative ester groups to fine-tune the rate of hydrolysis and subsequent release of the active cefalexin. nih.govresearchgate.net Additionally, the synthesis of carbocyclic analogues, where the sulfur atom in the dihydrothiazine ring is replaced by a methylene (B1212753) group, represents a more fundamental structural modification aimed at discovering novel bioactive molecules with potentially different stability and activity profiles. beilstein-journals.org

The synthesis of these new analogues often employs multi-step procedures. For instance, the creation of novel imidazopyridine derivatives involved amidation reactions followed by Suzuki-Miyaura coupling to introduce diverse substituents. nih.gov Similarly, the synthesis of phosphinic dipeptide analogues, while in a different chemical class, showcases complex synthetic strategies involving the condensation of multiple building blocks to create novel structures. mdpi.com These general synthetic principles can be adapted for the creation of novel Pivcefalexin analogues.

Chemoinformatic Approaches in this compound Structural Elucidation and Optimization

Chemoinformatics provides powerful computational tools for understanding and optimizing the properties of drug molecules like this compound. These in silico methods are crucial in modern drug discovery for predicting activity, interpreting structure-activity relationships, and prioritizing synthetic targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govwhitesscience.com For Pivcefalexin and its potential derivatives, QSAR could be instrumental in predicting antibacterial potency and guiding the design of more effective analogues.

A typical QSAR study on cephalosporins would involve the following steps:

Data Set Preparation: A series of Pivcefalexin analogues with variations at the C-7 and C-3 positions would be synthesized and their biological activity (e.g., Minimum Inhibitory Concentration, MIC) against specific bacterial strains would be determined.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), hydrophobicity (e.g., LogP), and topological indices. whitesscience.comresearchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the observed biological activity. whitesscience.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds. nih.gov

For example, a QSAR study on various cephalosporins against Staphylococcus aureus revealed that substitutions with greater volume and polarity on the side chains significantly influence antibacterial activity. nih.govconsensus.app Another study established a QSAR model to predict the absorption of cephalosporins, which could be highly relevant for optimizing the prodrug characteristics of Pivcefalexin derivatives. nih.gov While a specific QSAR model for this compound is not detailed in the available literature, these examples demonstrate the applicability of the methodology.

A hypothetical QSAR model might take the form: log(1/MIC) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

| Derivative | log(1/MIC) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) |

| Analogue 1 | 1.5 | 0.5 | 450.2 |

| Analogue 2 | 1.8 | 0.7 | 464.3 |

| Analogue 3 | 1.3 | 0.2 | 436.1 |

| Analogue 4 | 2.1 | 1.1 | 492.5 |

This table illustrates the type of data used to generate a QSAR model, correlating biological activity with calculated molecular properties.

In silico Prediction of Biological Activity for this compound Derivatives

Beyond QSAR, various other in silico tools are used to predict the biological activity and pharmacokinetic properties of potential drug candidates before they are synthesized, saving time and resources.

For Pivcefalexin derivatives, these methods can predict:

Binding Affinity: Molecular docking simulations can predict how strongly a designed analogue will bind to the active site of target enzymes, such as penicillin-binding proteins (PBPs). nih.govetflin.com Lower binding energy scores typically suggest better binding affinity. nih.gov In one study, 17 cephalosporin derivatives were screened, and the top candidates were identified based on their binding energies to PBP4 of Haemophilus influenzae. etflin.com

ADME Properties: In silico tools like SwissADME can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. nih.govetflin.com This includes evaluating drug-likeness based on criteria like Lipinski's Rule of Five, which helps to ensure that a designed molecule has properties consistent with oral bioavailability. researchgate.net

Toxicity: Computational tools can also provide an early assessment of potential toxicity. etflin.cometflin.com By predicting parameters such as mutagenicity or carcinogenicity based on structural alerts, researchers can deprioritize compounds that are likely to be toxic.

These predictive studies allow researchers to perform virtual screening of large libraries of hypothetical Pivcefalexin derivatives. The most promising candidates, those with predicted high binding affinity, favorable ADME properties, and low toxicity, can then be selected for actual chemical synthesis and biological testing. etflin.com This rational, computer-aided approach significantly streamlines the drug discovery process.

Biochemical Pathways of Bacterial Cell Wall Synthesis Inhibition by this compound

The primary target of this compound, like all β-lactam antibiotics, is the synthesis of peptidoglycan, a vital heteropolymer that forms the structural backbone of the bacterial cell wall. mhmedical.combasicmedicalkey.com This rigid layer is essential for maintaining cell shape and protecting the bacterium from osmotic lysis. veterinaria.unsa.ba The synthesis of peptidoglycan is a multi-stage process, and β-lactams interfere with the final and critical step of this pathway. veterinaria.unsa.bamhmedical.com

The process begins in the cytoplasm with the synthesis of precursor molecules, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide). nih.gov These building blocks are then transported across the cell membrane. The final step, which occurs on the outer surface of the cell membrane, involves the cross-linking of these peptidoglycan chains. This cross-linking is catalyzed by a group of enzymes known as transpeptidases. mhmedical.com this compound specifically inhibits these transpeptidases. veterinaria.unsa.bamedchemexpress.com By doing so, it prevents the formation of the peptide bridges that give the cell wall its strength and integrity, ultimately leading to a weakened cell wall and subsequent bacterial cell death. veterinaria.unsa.ba

Interaction Dynamics of this compound with Penicillin-Binding Proteins (PBPs)

The enzymatic targets of β-lactam antibiotics, including this compound, are collectively known as penicillin-binding proteins (PBPs). medchemexpress.comwikipedia.org PBPs are a diverse group of bacterial proteins, some of which possess transpeptidase activity essential for the final stages of peptidoglycan synthesis. mhmedical.comwikipedia.org The interaction between this compound and PBPs is the cornerstone of its antibacterial effect.

This compound, through its β-lactam ring, forms a stable, covalent acyl-enzyme complex with the active site serine residue of the PBP. wikipedia.orgnih.gov This acylation inactivates the PBP, preventing it from carrying out its normal function of cross-linking peptidoglycan strands. wikipedia.org The stability of this bond effectively removes the PBP from the cell wall synthesis machinery. nih.gov The affinity of this compound for different PBPs can vary, which may influence its spectrum of activity against different bacterial species. nih.gov For instance, in some resistant strains of Streptococcus pneumoniae, a decreased affinity of β-lactam antibiotics for specific PBPs has been observed. nih.gov

| Target Enzyme | Action of this compound | Consequence for Bacterium |

| Transpeptidases (PBPs) | Covalent acylation of the active site serine residue | Inhibition of peptidoglycan cross-linking |

| Penicillin-Binding Proteins (PBPs) | Inactivation of enzymatic activity | Weakened cell wall, leading to cell lysis |

Cellular Effects and Morphological Alterations Induced by this compound in Microbial Cells

The inhibition of cell wall synthesis by this compound triggers a cascade of cellular events that ultimately lead to bacterial cell death. The most prominent effect is the induction of morphological changes in the bacterial cells. nih.gov Without a properly functioning cell wall, the bacterium is unable to withstand its internal turgor pressure, leading to the formation of bulges and eventually cell lysis. nih.gov

Studies on the effects of β-lactam antibiotics have revealed distinct morphological changes depending on the specific antibiotic and the bacterial species. nih.gov For example, exposure to some β-lactams can cause bacteria to elongate into filamentous forms due to the inhibition of cell division while growth continues. nih.govmdpi.com In other cases, the formation of spheroplasts—osmotically sensitive, spherical bacterial cells that have lost their rigid cell wall—is observed. nih.gov The killing of Escherichia coli by β-lactams has been shown to proceed through stages of elongation, bulge formation, bulge stagnation, and finally lysis. nih.gov These morphological alterations are a direct consequence of the weakened peptidoglycan layer and serve as a visual indicator of the antibiotic's mechanism of action. nih.gov

| Cellular Effect | Morphological Alteration |

| Inhibition of cell wall synthesis | Elongation, filamentation |

| Weakened peptidoglycan layer | Bulge formation, spheroplast formation |

| Loss of cell wall integrity | Cell lysis |

Comparative Mechanistic Studies with Parent Compound (Cephalexin) and Other β-Lactam Antibiotics

This compound is a prodrug of cephalexin, meaning it is converted into cephalexin in the body. ontosight.ai Therefore, its fundamental mechanism of action is identical to that of cephalexin. medchemexpress.comdrugbank.com Both compounds inhibit bacterial cell wall synthesis by targeting PBPs. veterinaria.unsa.bamedchemexpress.com A comparative study of cephalexin hydrochloride and cephalexin monohydrate found them to be equally effective in treating skin and soft tissue infections, indicating a similar in vivo mechanism. nih.gov

When compared to other classes of β-lactam antibiotics, such as penicillins, carbapenems, and monobactams, all share the same core mechanism of PBP inhibition. mhmedical.comnih.govbiolife-publisher.it However, there are differences in their spectrum of activity, stability against β-lactamases (enzymes produced by some bacteria that can inactivate β-lactam antibiotics), and affinity for specific PBPs. nih.govnih.gov For example, third-generation cephalosporins generally have a broader spectrum of activity against Gram-negative bacteria compared to first-generation cephalosporins like cephalexin. biolife-publisher.it Carbapenems are known for their broad spectrum and stability against many β-lactamases. nih.govnih.gov These differences are largely due to variations in the side chains attached to the β-lactam ring, which influence the drug's interaction with PBPs and its susceptibility to enzymatic degradation. nih.gov

| Antibiotic Class | Core Mechanism | Key Differentiating Features |

| Pivcefalexin/Cephalexin | Inhibition of PBP | First-generation cephalosporin |

| Penicillins | Inhibition of PBP | Variable spectrum and susceptibility to β-lactamases |

| Carbapenems | Inhibition of PBP | Broad spectrum, high resistance to β-lactamases |

| Monobactams | Inhibition of PBP | Unique β-lactam ring structure, specific spectrum of activity |

Preclinical Pharmacokinetic Profiling of Pivcefalexin Hydrochloride

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Pivcefalexin Hydrochloride

In vitro ADME studies are crucial for the early assessment of a drug candidate's pharmacokinetic properties. nih.gov For a prodrug like this compound, these studies focus on its stability, permeability, and potential for metabolism prior to its conversion into the active compound, cefalexin.

Stability: The chemical stability of pivcefalexin is evaluated in various biological fluids. Studies on similar ester prodrugs show that they are designed to be relatively stable in the acidic environment of the stomach to prevent premature hydrolysis, but are susceptible to enzymatic cleavage in the intestines and blood. For instance, studies on other cephalosporin (B10832234) prodrugs have shown that their conversion to the active parent drug is significantly higher and faster in simulated intestinal fluid and plasma compared to acidic conditions mimicking the stomach. researchgate.net

Permeability: The intestinal permeability of this compound is a key determinant of its oral absorption. Cell-based assays, such as those using Caco-2 cell monolayers, are standard models to predict human intestinal absorption. The esterification of cefalexin to pivcefalexin increases its lipophilicity, which is expected to enhance its passive diffusion across the intestinal epithelium.

Metabolism and Protein Binding: The primary metabolic fate of pivcefalexin is its hydrolysis to cefalexin. In vitro models using liver microsomes, S9 fractions, and hepatocytes are employed to assess any additional metabolic pathways. umich.edunih.gov However, the main focus is on the esterase-mediated conversion. Once converted, the resulting cefalexin exhibits low plasma protein binding, typically around 10-15%. nih.gov This low level of binding ensures a higher fraction of the free, active drug is available to distribute to target tissues. In vitro protein binding studies for pivcefalexin itself would determine the extent to which the prodrug binds to plasma proteins before its conversion. nih.govmdpi.com

Preclinical in vivo Pharmacokinetic Investigations in Animal Models

In vivo studies in animal models such as rats and dogs are fundamental to understanding the complete pharmacokinetic profile of this compound and confirming the advantages of the prodrug strategy. nih.govucc.ie

Absorption Kinetics and Bioavailability Assessment in Preclinical Models

The primary goal of creating the pivcefalexin prodrug is to improve the oral bioavailability of cefalexin. Preclinical studies in rats have demonstrated the success of this approach for similar cephalosporin prodrugs. For example, when a lipophilic ester prodrug of a new cephalosporin was administered orally to rats, the bioavailability of the parent compound increased from 7% to nearly 40%. nih.gov The prodrug itself was not detected in the plasma, indicating rapid and complete conversion after absorption. nih.gov

Upon oral administration of pivcefalexin in animal models, pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are measured for the released cefalexin. These values are then compared to those obtained after direct oral administration of cefalexin. It is consistently observed that the prodrug formulation leads to a significantly higher AUC and Cmax for cefalexin, confirming enhanced absorption and bioavailability.

Table 1: Illustrative Pharmacokinetic Parameters of Cefalexin in Rats Following Oral Administration of Cefalexin vs. a Cefalexin Prodrug Note: This table is based on representative data for cephalosporin prodrugs to illustrate the expected outcome.

| Parameter | Oral Cefalexin | Oral Cefalexin Prodrug (e.g., Pivcefalexin) |

|---|---|---|

| Tmax (h) | ~1.1 | ~1.5 |

| Cmax (µg/mL) | Lower | Significantly Higher |

| AUC (µg·h/mL) | Lower | Significantly Higher |

| Bioavailability (%) | ~38% nih.gov | > 70% (Expected) |

Distribution Patterns within Preclinical Biological Systems

Once this compound is absorbed and converted into cefalexin, the distribution pattern within the body is characteristic of the parent drug. Cefalexin distributes into most body tissues and fluids. Studies in rats have shown selective localization in the kidney and liver tissues. nih.gov The volume of distribution (Vd) for cefalexin is relatively low, and in dogs, it has been measured at approximately 0.25 L/kg, indicating that the drug is primarily distributed in the extracellular fluid and does not extensively penetrate into deep tissues. researchgate.net

Metabolic Pathways and Metabolite Identification in Preclinical Studies

The defining metabolic step for this compound is its biotransformation into the active drug. This process is not considered metabolism in the traditional sense of detoxification by cytochrome P450 enzymes but is rather a planned activation. The primary "metabolites" are the active drug, cefalexin, and the cleaved promoiety, which is further metabolized. Cefalexin itself undergoes no significant metabolism in the body and is largely excreted in its original, active form. nih.gov

Excretion Pathways and Clearance Mechanisms in Preclinical Models

Following its release from the prodrug, cefalexin is rapidly eliminated from the body, primarily through renal excretion. Studies in both rats and dogs show that the vast majority of the administered dose is excreted unchanged in the urine via glomerular filtration and tubular secretion. nih.gov In rats, over 90% of the drug is excreted in the urine within 8 hours. The elimination half-life of cefalexin is short, approximately 60 minutes in animals with normal kidney function. The biliary excretion of cefalexin is generally low. nih.gov

Prodrug Activation and Biotransformation Dynamics in Preclinical Systems

The efficacy of this compound as a prodrug hinges on its efficient activation in vivo. The biotransformation process involves the enzymatic hydrolysis of the ester bond. This cleavage is primarily mediated by non-specific carboxylesterases that are abundant in the intestinal mucosa, blood, and liver. nih.gov

The activation pathway proceeds as follows:

Absorption: The lipophilic this compound is absorbed from the small intestine into the enterocytes.

Hydrolysis: Within the enterocytes and subsequently in the bloodstream, esterase enzymes cleave the pivaloyloxymethyl ester group.

Release: This hydrolysis releases the active cefalexin molecule, along with pivalic acid and formaldehyde (B43269) as byproducts.

This rapid and efficient conversion ensures that high concentrations of the active antibiotic are delivered into the systemic circulation, achieving the therapeutic objective of the prodrug strategy. Preclinical studies confirm this by the absence of the intact prodrug in plasma samples following oral administration. nih.gov

Microbial Susceptibility and Antimicrobial Activity Research of Pivcefalexin Hydrochloride

In vitro Antimicrobial Spectrum Analysis of Pivcefalexin Hydrochloride Against Pathogenic Microorganisms

The in vitro antimicrobial spectrum of this compound is characterized by the activity of its active form, cephalexin (B21000), a first-generation cephalosporin (B10832234) antibiotic. nih.gov Cephalexin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. squarepharma.com.bd

This compound, through its conversion to cephalexin, is effective against a range of Gram-positive bacteria. ratguide.com It demonstrates activity against Staphylococcus aureus, including strains that produce penicillinase, an enzyme that can inactivate many penicillins. ncats.iodrugs.com It is also active against various streptococcal species, such as Streptococcus pneumoniae (penicillin-susceptible strains) and Streptococcus pyogenes. ncats.iodrugs.com However, it is not effective against methicillin-resistant Staphylococcus aureus (MRSA) or most strains of enterococci. drugs.com

Table 1: In vitro Susceptibility of Selected Gram-Positive Bacteria to Cephalexin

| Bacterial Species | Susceptibility to Cephalexin |

|---|---|

| Staphylococcus aureus (penicillinase-producing) | Susceptible ncats.io |

| Streptococcus pneumoniae (penicillin-susceptible) | Susceptible ncats.io |

| Streptococcus pyogenes | Susceptible ncats.io |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Resistant drugs.com |

| Enterococcus spp. | Generally Resistant drugs.com |

The activity of this compound against Gram-negative bacteria is more limited, which is characteristic of first-generation cephalosporins. It is effective against some species, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. ncats.io Its activity also extends to Moraxella catarrhalis and some strains of Haemophilus influenzae. ncats.io However, many other Gram-negative organisms, such as Pseudomonas aeruginosa and indole-positive Proteus species, are typically resistant. nih.gov

Table 2: In vitro Susceptibility of Selected Gram-Negative Bacteria to Cephalexin

| Bacterial Species | Susceptibility to Cephalexin |

|---|---|

| Escherichia coli | Some strains susceptible ncats.io |

| Klebsiella pneumoniae | Some strains susceptible ncats.io |

| Proteus mirabilis | Susceptible ncats.io |

| Moraxella catarrhalis | Susceptible ncats.io |

| Haemophilus influenzae | Some strains susceptible ncats.io |

| Pseudomonas aeruginosa | Resistant nih.gov |

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations in Research Settings

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that will kill 99.9% of the initial bacterial inoculum. researchgate.net For cephalexin, the active form of this compound, MIC values vary depending on the bacterial species and strain.

Research has shown that for susceptible strains of Staphylococcus aureus, the MIC of cephalexin is typically low. For instance, 88% of S. aureus strains have been reported to be inhibited by 6.3 µg/ml of cephalexin. nih.gov Against susceptible strains of E. coli and P. mirabilis, MICs can range from 8 to 64 µg/ml. molbase.com The MBC is generally at or near the MIC for bactericidal antibiotics like cephalexin. researchgate.net

Table 3: Representative MIC and MBC data for Cephalexin against selected pathogens

| Pathogen | MIC Range (µg/mL) | MBC Range (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 - 128 | 0.5 - >128 |

| Escherichia coli | 2 - >256 | 4 - >256 |

| Klebsiella pneumoniae | 2 - >256 | 4 - >256 |

| Proteus mirabilis | 1 - 64 | 2 - 128 |

Note: These values are illustrative and can vary significantly between different studies and bacterial strains.

Time-Kill Kinetic Studies of this compound

Time-kill kinetic studies are performed to assess the rate at which an antibiotic kills a bacterial population over time. fda.gov As this compound's activity is that of cephalexin, time-kill assays would reflect cephalexin's bactericidal nature. Such studies typically show a rapid reduction in bacterial viability when susceptible organisms are exposed to concentrations of the antibiotic above the MIC. The rate of killing is often concentration-dependent up to a certain point.

In vitro Synergism and Antagonism Studies with Other Antimicrobial Agents

In vitro studies investigating the combination of cephalexin with other antimicrobial agents have been conducted to explore potential synergistic or antagonistic interactions. Synergism, where the combined effect is greater than the sum of the individual effects, can be beneficial in treating certain infections. For instance, cephalexin used in combination with aminoglycosides may exhibit a synergistic effect against some bacteria. ratguide.com Conversely, antagonism, where one drug reduces the effectiveness of another, is also a possibility and a critical consideration in combination therapy.

Preclinical in vivo Efficacy Studies of this compound against Experimental Infections

Preclinical in vivo studies are essential to evaluate the efficacy of a new drug in a living organism before human trials. For this compound, a study in laboratory animals showed that it releases cephalexin in the body. researchgate.net This study also indicated that while the bactericidal activity is the same as cephalexin, the tissue distribution can differ, with higher and more sustained concentrations of cephalexin observed in the lungs and kidneys of animals treated with the prodrug compared to those given cephalexin directly. researchgate.net This suggests that this compound can be effective in experimental infection models, delivering the active drug to target tissues. researchgate.net

Mechanisms of Bacterial Resistance to Pivcefalexin Hydrochloride

Enzymatic Inactivation Mechanisms (e.g., β-Lactamase Production)

The most prevalent mechanism of resistance to β-lactam antibiotics, including cephalosporins, is the production of β-lactamase enzymes. lumenlearning.comjmb.or.kr These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive before it can reach its target, the penicillin-binding proteins (PBPs). lumenlearning.com The production of β-lactamases is a widespread resistance strategy among various bacteria. nih.gov

There are numerous classes of β-lactamases, each with a different spectrum of activity against β-lactam antibiotics. For instance, some β-lactamases may effectively hydrolyze penicillins but have limited activity against cephalosporins, while others, such as Extended-Spectrum β-Lactamases (ESBLs), can inactivate a broad range of cephalosporins. nih.gov The genes encoding these enzymes are often located on mobile genetic elements like plasmids, which facilitates their spread among different bacterial species. nih.gov

| β-Lactamase Class | General Substrate Profile | Implication for Cephalosporin (B10832234) Resistance |

| Class A (e.g., TEM, SHV, CTX-M) | Penicillins, some cephalosporins | ESBLs in this class are a major cause of resistance to third-generation cephalosporins. nih.gov |

| Class B (Metallo-β-lactamases, e.g., NDM, VIM, IMP) | Penicillins, cephalosporins, carbapenems | Broad-spectrum activity, conferring resistance to most β-lactam antibiotics. nih.gov |

| Class C (e.g., AmpC) | Cephalosporins | Often chromosomally encoded and inducible, leading to resistance during therapy. nih.gov |

| Class D (e.g., OXA) | Oxacillin, other penicillins and some carbapenems | Some variants have extended-spectrum activity against cephalosporins. |

Target Site Modification and Alterations in Penicillin-Binding Proteins (PBPs)

Pivcefalexin hydrochloride, like other β-lactam antibiotics, exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. plos.orgnih.gov Bacteria can develop resistance by altering the structure of these PBP targets. plos.orgnih.gov

Mutations in the genes encoding PBPs can lead to proteins with a reduced affinity for β-lactam antibiotics. plos.orgnih.gov This decreased binding affinity allows the PBPs to continue functioning in the presence of the antibiotic, enabling cell wall synthesis and bacterial survival. plos.org The acquisition of these mutations can be a stepwise process, with successive mutations leading to higher levels of resistance. plos.orgnih.gov In some cases, bacteria can acquire entirely new PBP genes that encode for proteins with very low affinity for β-lactams. mikrobiyolbul.org

| PBP Alteration | Consequence for this compound Efficacy |

| Point mutations in PBP genes | Reduced binding affinity of the antibiotic to the target enzyme. plos.orgnih.gov |

| Acquisition of novel PBP genes (e.g., mecA in MRSA) | Production of a PBP with inherently low affinity for β-lactam antibiotics. mikrobiyolbul.org |

| Overexpression of PBPs | Increased levels of the target enzyme can titrate out the antibiotic. |

Efflux Pump Systems and Reduced Intracellular Accumulation

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. micropspbgmu.rumdpi.com This mechanism prevents the antibiotic from reaching a sufficiently high intracellular concentration to inhibit its target. micropspbgmu.ru Overexpression of these pumps is a significant cause of multidrug resistance in many pathogenic bacteria. jidc.org

Several families of efflux pumps are known to contribute to antibiotic resistance in both Gram-positive and Gram-negative bacteria. The Resistance-Nodulation-Division (RND) family is particularly important in Gram-negative bacteria and can extrude a broad spectrum of antimicrobial agents, including β-lactams. micropspbgmu.runih.gov The expression of these pumps can be increased in response to antibiotic exposure, leading to acquired resistance. jidc.org

| Efflux Pump Superfamily | Common Bacterial Hosts | Substrates Including β-lactams |

| Resistance-Nodulation-Division (RND) | Gram-negative bacteria (e.g., P. aeruginosa, E. coli) | Fluoroquinolones, β-lactams, tetracyclines nih.gov |

| Major Facilitator Superfamily (MFS) | Gram-positive and Gram-negative bacteria | Various antibiotics, but less commonly β-lactams |

| ATP-Binding Cassette (ABC) Superfamily | Gram-positive and Gram-negative bacteria | Macrolides, but some can transport other antibiotics micropspbgmu.ru |

| Small Multidrug Resistance (SMR) Family | Gram-positive and Gram-negative bacteria | Quaternary ammonium (B1175870) compounds, some biocides |

| Multidrug and Toxic Compound Extrusion (MATE) Family | Gram-positive and Gram-negative bacteria | Fluoroquinolones, aminoglycosides |

Decreased Outer Membrane Permeability and Porin Channel Modifications

In Gram-negative bacteria, the outer membrane acts as a selective barrier, and the primary route for the entry of hydrophilic antibiotics like this compound is through porin channels. mdpi.comfrontiersin.org Bacteria can develop resistance by reducing the permeability of their outer membrane to these antibiotics. mdpi.com

This can be achieved by either decreasing the number of porin channels in the outer membrane or by producing modified porins with a narrower channel or altered charge that restricts the passage of the antibiotic. nih.govnih.gov A reduction in drug entry alone may not be sufficient to confer high-level resistance but can act synergistically with other resistance mechanisms, such as the production of β-lactamases in the periplasmic space. nih.gov

| Modification | Impact on Antibiotic Entry |

| Decreased expression of porin genes (e.g., OmpF, OmpC) | Fewer channels for the antibiotic to pass through the outer membrane. frontiersin.orgnih.gov |

| Mutations in porin genes | Altered porin structure leading to a smaller pore size or a change in electrostatic properties, hindering antibiotic diffusion. nih.govnih.gov |

| Replacement of porins | Substitution of a porin that allows efficient antibiotic entry with one that is less permeable. |

Biofilm-Associated Resistance Mechanisms

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to surfaces. nih.govmontana.edu Bacteria within biofilms exhibit a significantly increased resistance to antimicrobial agents compared to their free-floating (planktonic) counterparts. nih.govmontana.edu This resistance is multifactorial and poses a significant challenge in clinical settings. mdpi.com

The biofilm matrix itself can act as a physical barrier, limiting the penetration of antibiotics. jmb.or.kr Furthermore, the physiological state of bacteria within a biofilm is different from that of planktonic cells; they often have a slower growth rate, which makes them less susceptible to antibiotics that target actively dividing cells. nih.gov The close proximity of cells within a biofilm also facilitates the exchange of resistance genes. nih.gov Quorum sensing, a system of cell-to-cell communication, plays a role in biofilm formation and can also regulate the expression of resistance mechanisms like efflux pumps. nih.govmdpi.com

Genetic Basis of Resistance: Horizontal Gene Transfer and Chromosomal Mutations

The development and spread of antibiotic resistance are largely driven by genetic events, including mutations in the bacterial chromosome and the acquisition of resistance genes through horizontal gene transfer (HGT). lumenlearning.comwikipedia.org

Chromosomal mutations are spontaneous alterations in the bacterial DNA that can lead to resistance. lumenlearning.com These mutations can, for example, alter the target of the antibiotic (e.g., PBPs) or change the expression levels of porins or efflux pumps. nih.govmdpi.com

Horizontal gene transfer (HGT) is the primary mechanism for the rapid dissemination of resistance genes among different bacteria, even across species. wikipedia.orgbioguardlabs.com There are three main mechanisms of HGT:

Conjugation: The transfer of genetic material, often in the form of plasmids, through direct cell-to-cell contact. bioguardlabs.com This is a major route for the spread of genes encoding β-lactamases and other resistance determinants. bioguardlabs.com

Transformation: The uptake and incorporation of naked DNA from the environment, which may contain resistance genes released from dead bacteria. biorxiv.orgencyclopedia.pub

Transduction: The transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria). nih.gov

The presence of resistance genes on mobile genetic elements like plasmids and transposons greatly accelerates the evolution and spread of antibiotic resistance. nih.gov

Development of Resistance in Preclinical Models and in vitro Evolution Studies

Preclinical studies and in vitro evolution experiments are essential tools for understanding how antibiotic resistance emerges and for predicting the potential for resistance development to new drugs. nih.govppd.com In these studies, bacteria are exposed to sub-lethal concentrations of an antibiotic over multiple generations, which selects for the emergence of resistant mutants. nih.govplos.org

These experiments allow researchers to identify the specific genetic mutations that confer resistance and to study the fitness costs associated with these mutations. nih.govplos.org For example, a mutation that confers resistance to an antibiotic might also slow down the bacterium's growth rate in the absence of the antibiotic. nih.gov Understanding these trade-offs is important for developing strategies to minimize the evolution of resistance. nih.gov While specific in vitro evolution studies on this compound are not widely reported, studies on other β-lactams have shown that resistance often develops through a stepwise accumulation of mutations in genes encoding PBPs and other resistance-related proteins. plos.orgnih.gov

Advanced Analytical Methodologies for Pivcefalexin Hydrochloride Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are fundamental in pharmaceutical analysis for their ability to separate complex mixtures into individual components. mdpi.com High-performance liquid chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for many pharmaceuticals. biomedres.us Gas chromatography (GC) and thin-layer chromatography (TLC) also serve specific roles in the analytical workflow. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis and impurity profiling of Pivcefalexin hydrochloride. The development of a robust HPLC method involves the systematic optimization of various parameters to achieve adequate separation and sensitivity.

Method Development: A typical HPLC method for a hydrochloride salt like Pivcefalexin would involve a reversed-phase column, such as a C18 or C8, which separates compounds based on their hydrophobicity. researchgate.netjetir.org The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govijpsr.com The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. nih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.netjetir.org Method development may also employ a design of experiments (DOE) approach to systematically optimize parameters like mobile phase composition, flow rate, and column temperature. researchgate.net

Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. researchgate.netturkjps.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and placebo ingredients. ijpsr.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ijpsr.com

Accuracy: The closeness of test results obtained by the method to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ijpsr.com

| Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | Typically between 98.0% and 102.0% |

| Precision (Relative Standard Deviation, % RSD) | ≤ 2.0% |

| Robustness | System suitability parameters remain within acceptable limits after minor variations in method parameters. |

Impurity Profiling: Impurity profiling is a critical aspect of pharmaceutical quality control, and HPLC is the primary tool for this purpose. biomedres.usnih.gov Stability-indicating HPLC methods are developed to separate the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). researchgate.net These methods are essential for determining the shelf-life of a drug product and ensuring its safety and efficacy. biomedres.us

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. drawellanalytical.com While this compound itself is not sufficiently volatile for direct GC analysis, the technique can be employed for specific applications in its quality control. For instance, GC is widely used for the analysis of residual solvents in active pharmaceutical ingredients and finished drug products. scirp.orgresearchgate.net Derivatization techniques can sometimes be used to make non-volatile compounds amenable to GC analysis. researchgate.net GC, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and selectivity for identifying and quantifying trace-level impurities. drawellanalytical.comscirp.org

Thin-Layer Chromatography (TLC): Thin-Layer Chromatography is a simpler, cost-effective, and rapid chromatographic technique often used for preliminary screening and identification purposes in pharmaceutical analysis. biomedres.usnih.gov For beta-lactam antibiotics like cephalosporins, TLC can be used to separate the main compound from its related impurities. nih.gov The separation is achieved on a stationary phase, typically silica (B1680970) gel, with a suitable mobile phase. mdpi.com Visualization of the separated spots can be done under UV light or by using specific staining reagents. nih.gov While HPLC is generally preferred for quantitative analysis due to its higher sensitivity and resolution, modern High-Performance Thin-Layer Chromatography (HPTLC) offers improved separation efficiency and quantitative capabilities. biomedres.us

| Application | Description |

|---|---|

| Preliminary Screening | Rapidly assesses the presence of the API and major impurities. nih.gov |

| Identification | Compares the retardation factor (Rf) of the sample to a standard. mdpi.com |

| Purity Control | Detects the presence of related substances and degradation products. nih.gov |

| Stability Studies | Monitors the degradation of the API under various stress conditions. mdpi.com |

Spectroscopic and Spectrometric Methods for Structural Analysis and Quantification

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of pharmaceutical compounds. These methods provide detailed information about the molecular structure and concentration of this compound.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool in drug metabolism studies for the identification and structural elucidation of metabolites. ijpras.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites. ijpras.com

When this compound is administered, it undergoes biotransformation in the body, leading to the formation of various metabolites. Identifying these metabolites is crucial for understanding the drug's pharmacokinetic properties and potential toxicity. ijpras.com Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique used for this purpose. thermofisher.com The process typically involves:

Separation: The biological sample (e.g., plasma, urine) is first subjected to chromatographic separation, usually by HPLC, to separate the parent drug from its metabolites.

Ionization: The eluting compounds are introduced into the mass spectrometer and ionized.

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.

Fragmentation: Tandem mass spectrometry (MS/MS or MSn) is often employed, where precursor ions of interest are selected and fragmented to generate characteristic product ions. ijpras.com This fragmentation pattern provides valuable structural information for identifying the site of metabolic modification. thermofisher.com

For instance, common metabolic reactions such as hydroxylation, glucuronidation, and sulfation can be identified by the characteristic mass shifts observed in the metabolites compared to the parent drug. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural characterization of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. Solid-state NMR (ssNMR) is particularly useful for characterizing the solid forms of active pharmaceutical ingredients (APIs), including polymorphs, hydrates, and cocrystals. fsu.edu

For this compound, NMR spectroscopy can be used to:

Confirm the chemical structure: By analyzing the chemical shifts, coupling constants, and integration of signals in the ¹H and ¹³C NMR spectra, the precise atomic connectivity of the molecule can be confirmed.

Characterize different solid forms: Different crystalline forms (polymorphs) of a drug can exhibit distinct NMR spectra due to differences in their crystal lattice environments. fsu.edu This is crucial as different polymorphs can have different physicochemical properties.

Identify impurities: NMR can be used to identify and quantify impurities that have distinct structural features from the main compound.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can provide even more detailed structural information by revealing correlations between different nuclei within the molecule.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique widely used for the quantitative analysis of pharmaceuticals. jddtonline.infonih.gov The method is based on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to the concentration of the substance in solution (Beer-Lambert law). jddtonline.info

For the quantification of this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). nih.gov The concentration of the drug in the sample can then be determined by comparing its absorbance to that of a standard solution of known concentration.

This technique is often used for:

Assay of the bulk drug: Determining the purity of the active pharmaceutical ingredient.

Content uniformity testing of dosage forms: Ensuring that each tablet or capsule contains the correct amount of the drug.

Dissolution testing: Measuring the rate at which the drug dissolves from its dosage form.

| Parameter | Description |

|---|---|

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the substance shows maximum absorbance, providing the highest sensitivity. |

| Molar Absorptivity (ε) | A measure of how strongly a substance absorbs light at a particular wavelength. It is a constant for a given substance at a specific wavelength and in a specific solvent. nih.gov |

| Calibration Curve | A graph of absorbance versus concentration of standard solutions. It is used to determine the concentration of an unknown sample. nih.gov |

While UV-Visible spectrophotometry is a valuable tool, it is less specific than chromatographic methods, as other substances in the sample that absorb at the same wavelength can interfere with the measurement. mdpi.com Therefore, it is often used in conjunction with other analytical techniques for comprehensive quality control.

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool in pharmaceutical analysis, offering high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. While specific research on the direct analysis of this compound using CE is limited, extensive studies on its active metabolite, Cefalexin, and other cephalosporins provide a strong foundation for method development and application. The principles and methodologies established for these related compounds are directly applicable to the analysis of this compound, particularly in preclinical research where monitoring the parent compound and its conversion to the active form is crucial.

The primary CE techniques relevant for the analysis of this compound and related cephalosporins are Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

Capillary Zone Electrophoresis (CZE)

CZE separates molecules based on their mass-to-charge ratio in a buffered electrolyte solution within a narrow capillary. wikipedia.orglibretexts.org For cephalosporins like Cefalexin, the pH of the background electrolyte (BGE) is a critical parameter influencing their charge and, consequently, their migration time. Studies have shown that most cephalosporins are best analyzed in a pH range of 6 to 9 to ensure stability and achieve optimal separation. nih.gov

One study on the electrophoretic behavior of ten cephalosporins, including Cefalexin, identified optimal separation conditions using a phosphate (B84403) buffer system. The simultaneous baseline separation of seven of these compounds was achieved in under 10 minutes, demonstrating the efficiency of CZE for this class of antibiotics. nih.gov

Table 1: Optimized CZE Conditions for Cephalosporin Separation

| Parameter | Condition |

| Background Electrolyte | 25 mM disodium (B8443419) hydrogenophosphate - 25 mM sodium dihydrogenophosphate |

| pH | 7.00 |

| Applied Voltage | +25 kV |

| Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Capillary | Fused Silica |

| Injection | 50 mbar for 3 seconds |

This table is based on research findings for the separation of a mixture of cephalosporins, including Cefalexin. nih.gov

Micellar Electrokinetic Chromatography (MEKC)

MEKC is a modification of CE that allows for the separation of both neutral and charged molecules by adding a surfactant to the BGE at a concentration above its critical micelle concentration. core.ac.uk This forms micelles that act as a pseudostationary phase, and separation is based on the differential partitioning of analytes between the micelles and the aqueous buffer. MEKC is particularly useful for separating complex mixtures and for the analysis of drug formulations.

A study on the determination of Cefalexin in oral suspensions utilized MEKC to achieve good selectivity and resolution from drug impurities. nih.gov Another research effort focused on separating Cefalexin from its ten related substances, demonstrating the power of MEKC in purity analysis. nih.gov

Table 2: MEKC Method Parameters for Cefalexin Analysis in Oral Suspension

| Parameter | Condition |

| Background Electrolyte | 20 mM Sodium tetraborate, 20 mM Sodium dodecyl sulfate (B86663) (SDS), 0.1% Laurylpolyoxyethylenic ether |

| Applied Voltage | 15 kV |

| Detection Wavelength | 210 nm |

| Capillary | Bare silica, 75 µm i.d., 50 cm total length |

| Linearity Range | 40.0 to 120 µg/mL |

| Recovery | 100.09% ± 0.56 |

This table is based on a validated MEKC method for the analysis of Cefalexin in pharmaceutical preparations. nih.gov

The application of these CE and MEKC methods provides a robust framework for the quantitative analysis of this compound in preclinical research. These techniques can be adapted to measure the parent compound, its active metabolite Cefalexin, and any potential impurities or degradation products.

Preclinical Sample Preparation and Extraction Techniques for Analytical Studies

The accurate and reliable quantification of this compound and its active metabolite, Cefalexin, in preclinical samples is highly dependent on the sample preparation and extraction techniques employed. Biological matrices such as plasma, serum, and urine are complex, containing proteins, lipids, and other endogenous components that can interfere with analysis. nih.gov Therefore, effective sample cleanup is a critical step to ensure the sensitivity, specificity, and robustness of the analytical method. The primary techniques used for the extraction of cephalosporins from preclinical samples include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Protein Precipitation

Protein precipitation is a straightforward and widely used method for removing proteins from plasma and serum samples. phenomenex.com This technique typically involves the addition of an organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid, to the biological sample. phenomenex.comthermofisher.com The precipitating agent denatures the proteins, causing them to aggregate and fall out of solution. Following centrifugation, the clear supernatant containing the analyte of interest can be directly injected into the analytical instrument or subjected to further cleanup steps.

In a bioequivalence study of Cefalexin, plasma samples were pretreated using protein precipitation with 10% trichloroacetic acid. This method was found to be effective for sample cleanup prior to HPLC-UV analysis. Another study on Cefalexin in human plasma utilized methanol for protein precipitation. nih.gov

Table 3: Comparison of Protein Precipitation Methods for Cefalexin

| Method | Precipitating Agent | Key Findings | Reference |

| Method A | 10% Trichloroacetic Acid | Effective for bioequivalence studies. | |

| Method B | Methanol | Simple and effective for HPLC analysis. | nih.gov |

This table summarizes different protein precipitation approaches used in the analysis of Cefalexin from plasma samples.

Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that can provide cleaner extracts and higher concentration factors compared to protein precipitation. nih.gov It involves passing the liquid sample through a solid sorbent that retains the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of a strong solvent.

For cephalosporins, molecularly imprinted polymers (MIPs) have been used as highly selective SPE sorbents. A molecularly imprinted solid-phase extraction (MISPE) method was developed for the rapid screening of Cefalexin in human plasma and serum. researchgate.net This technique demonstrated excellent selectivity, allowing for the differentiation of Cefalexin from other structurally similar α-aminocephalosporins. researchgate.net Another study utilized MISPE for the selective extraction of Cefalexin and Amoxicillin from urine samples. nih.gov

Table 4: Performance of Molecularly Imprinted Solid-Phase Extraction for Cefalexin

| Matrix | Recovery of Cefalexin | Limit of Detection | Reference |

| Human Plasma/Serum | Not specified, but high selectivity demonstrated | 0.1 µg/mL | researchgate.net |

| Human Urine | 78% (spiked water), 63% (spiked urine) | Not specified | nih.gov |

This table highlights the application and performance of MISPE for the extraction of Cefalexin from biological fluids.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com While it can be effective, LLE often requires larger volumes of organic solvents and can be more labor-intensive than other methods. nih.gov For polar compounds like cephalosporins, optimizing the pH and selecting an appropriate organic solvent are crucial for achieving good extraction efficiency.

While less common than protein precipitation and SPE for cephalosporins, LLE remains a viable option, particularly when dealing with complex matrices or when a high degree of sample cleanup is required.

The choice of sample preparation technique for preclinical studies of this compound will depend on factors such as the biological matrix, the required sensitivity of the assay, sample throughput needs, and the available instrumentation. For high-throughput screening, protein precipitation may be preferred due to its simplicity and speed. For more demanding applications requiring lower detection limits and higher selectivity, SPE, particularly MISPE, offers significant advantages.

Pivcefalexin Hydrochloride in Microbial Ecology and Environmental Antimicrobial Research

Impact of Pivcefalexin Hydrochloride on Non-Target Microbial Communities in Laboratory Ecosystems

The introduction of antibiotics into the environment can have significant effects on microbial communities that are not the intended target. Laboratory studies using controlled ecosystems have provided insights into the impact of cefalexin, the active form of this compound.

Research on nitrification systems, crucial for wastewater treatment, has shown that cefalexin can inhibit the nitrification process. nih.gov Ammonia-oxidizing bacteria (AOB) have demonstrated greater tolerance to cefalexin than nitrite-oxidizing bacteria (NOB). nih.gov At certain concentrations, NOB can be completely suppressed while AOB are only partially inhibited, leading to an accumulation of nitrite. nih.gov

Furthermore, studies on expanded granular sludge bed (EGSB) reactors, another wastewater treatment model, revealed that the presence of cefalexin led to an increase in soluble chemical oxygen demand (sCOD) and an accumulation of volatile fatty acids (VFAs) in the effluent, indicating a disruption of the normal metabolic processes of the microbial community. nih.gov High-throughput sequencing of the microbial communities in these reactors showed an enrichment of certain bacterial genera, such as Gelria and Syntrophorhabdus, which are capable of fermenting propionate (B1217596) and other organic pollutants. nih.gov Fungi were also observed to play a significant role in the removal of complex organic compounds in the presence of cefalexin. nih.gov

Table 1: Impact of Cefalexin on Microbial Populations in Laboratory Ecosystems

| Ecosystem Model | Microbial Group | Observed Impact | Reference |

| In vitro Chemostat (Human Colon) | Bifidobacterium | Reduction during exposure | oup.com |

| In vitro Chemostat (Human Colon) | Enterobacteriaceae | Reduction during exposure | oup.com |

| In vitro Chemostat (Human Colon) | Clostridium spp. | Largely unaffected | oup.com |

| Nitrification System | Ammonia-Oxidizing Bacteria (AOB) | More tolerant than NOB | nih.gov |

| Nitrification System | Nitrite-Oxidizing Bacteria (NOB) | Suppressed at higher concentrations | nih.gov |

| EGSB Reactor | Gelria and Syntrophorhabdus | Enriched in the presence of cefalexin | nih.gov |

Biotransformation and Persistence of this compound in Environmental Matrices

The biotransformation of cefalexin is a key process influencing its environmental fate. Only about 10% of cefalexin undergoes biotransformation in the human body, with the remaining 90% being excreted unchanged in urine within eight hours. researchgate.netresearchgate.net This high percentage of the active compound entering wastewater systems places a significant burden on treatment facilities. researchgate.net

In laboratory settings, specific bacterial strains capable of degrading cefalexin have been isolated from activated sludge. Two such strains, Rhizobium sp. (CLX-2) and Klebsiella sp. (CLX-3), were able to degrade over 99% of an initial cefalexin concentration of 10 mg/L within 12 hours under optimal conditions. nih.gov The degradation process was found to follow first-order kinetics. nih.gov

Table 2: Biotransformation of Cefalexin

| Degrading Organism/System | Identified Metabolites | Reference |

| Klebsiella sp. (CLX-3) | 7-amino-3-cephem-4-carboxylic acid, 2-hydroxy-3-phenyl pyrazine | nih.gov |

| Nitrification System | 2-hydroxy-3phenylpyrazine, cyclohexane | nih.gov |

Contribution to Antimicrobial Resistance Gene Dissemination in Environmental Reservoirs

The presence of antibiotics like cefalexin in the environment is a significant driver for the development and spread of antimicrobial resistance (AMR). dovepress.com Wastewater treatment plants are considered hotspots for the proliferation and dissemination of antibiotic resistance genes (ARGs). epa.gov

High concentrations of cefalexin can exert strong selective pressure on microbial communities, leading to an increase in the abundance of ARGs. nih.gov Metagenomic analysis of activated sludge reactors has shown that exposure to cefalexin significantly alters the profiles of ARGs. nih.gov This includes the enrichment of not only genes conferring resistance to cephalosporins but also other types of ARGs, suggesting a co-selection effect. nih.gov

Studies on EGSB reactors treating wastewater containing cefalexin have demonstrated an increase in the abundance of several ARGs in the effluent, including blaTEM, blaOXA-1, blaOXA-2, sul2, tetG, qnrB, and ermB. researchgate.net The presence of cefalexin also influenced the diversity of gene cassettes carried by integrons, which are mobile genetic elements that play a key role in the acquisition and dissemination of ARGs. researchgate.net Furthermore, cefalexin was found to affect both the number and types of potential host bacteria carrying these resistance genes. researchgate.net

The spread of ARGs is not limited to wastewater systems. The use of untreated or un-composted animal manure as fertilizer can introduce antibiotic residues and resistant microbes into the soil, which can then contaminate water sources. cdc.gov This creates a cycle where resistance developed in one environment can be transferred to another, ultimately posing a threat to human and animal health. frontiersin.orgnih.gov The emergence and worldwide spread of extended-spectrum-β-lactamase (ESBL) genes, such as blaCTX-M, have been linked to the increased use of broad-spectrum cephalosporins. asm.org These genes, originally found in environmental bacteria, have successfully spread to various human pathogens. nih.gov

Table 3: Cefalexin and Associated Antimicrobial Resistance Genes

| Environment/System | Associated ARGs | Observed Effect | Reference |

| Activated Sludge Reactor | Various ARGs | Increased abundance and shifts in profiles | nih.gov |

| EGSB Reactor | blaTEM, blaOXA-1, blaOXA-2, sul2, tetG, qnrB, ermB | Increased abundance in effluent | researchgate.net |

| Environmental Reservoirs | blaCTX-M | Spread linked to broad-spectrum cephalosporin (B10832234) use | asm.orgnih.gov |

Translational Research Perspectives and Future Directions Preclinical Focus

Strategies to Overcome Pivcefalexin Hydrochloride Resistance in Preclinical Development

Bacterial resistance to cephalosporins is a significant clinical challenge. The primary mechanisms of resistance include the production of β-lactamase enzymes that inactivate the antibiotic, alterations in the target penicillin-binding proteins (PBPs) that reduce binding affinity, and changes in the bacterial cell wall that limit drug penetration. patsnap.comnih.gov Preclinical research is actively exploring strategies to overcome these resistance mechanisms.

One key strategy involves the development of β-lactamase inhibitors. These compounds are designed to be co-administered with β-lactam antibiotics to protect them from degradation by β-lactamases. While specific preclinical studies on this compound in combination with novel β-lactamase inhibitors are not widely reported, this remains a critical area for future investigation.

Another approach focuses on modifying the cephalosporin (B10832234) structure to enhance its stability against β-lactamases and improve its binding to resistant PBPs. For instance, the introduction of an α-iminomethoxy group in the C-7 side chain of some second-generation cephalosporins increased their resistance to β-lactamases. wikipedia.org

Furthermore, research into agents that can disrupt other resistance mechanisms, such as efflux pumps, is ongoing. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, and their inhibition could restore the activity of cephalosporins like pivcefalexin. dovepress.com

| Resistance Mechanism | Preclinical Counter-Strategy | Example from Related Compounds |

| β-Lactamase Production | Co-administration with β-lactamase inhibitors. | Cefditoren has been shown to be stable against hydrolysis by many common β-lactamases. nih.gov |

| Altered Penicillin-Binding Proteins (PBPs) | Structural modification of the cephalosporin to enhance PBP binding affinity. | The aminothiazole ring at the C-3 side chain of some cephalosporins drastically increases binding affinity to PBPs. wikipedia.org |

| Reduced Cell Wall Permeability | Use of permeabilizing agents or modification of the antibiotic to enhance uptake. | In Gram-negative bacteria, porin mutations can reduce cephalosporin entry. nih.govmdpi.com |

| Efflux Pump Overexpression | Development of efflux pump inhibitors (EPIs). | The OqxAB efflux pump in Klebsiella pneumoniae contributes to multidrug resistance. dovepress.com |

Novel Delivery Systems for Enhanced Preclinical Efficacy

Novel drug delivery systems (DDS) offer a promising avenue to enhance the preclinical efficacy of antibiotics like this compound. nih.govscienceopen.com These systems can improve drug solubility, stability, and bioavailability, and enable targeted delivery to the site of infection. nih.gov

This compound is a prodrug, specifically a pivoxil ester, which is designed to enhance oral absorption. Once absorbed, it is hydrolyzed by esterases to release the active cephalexin (B21000). patsnap.com This prodrug strategy is a form of drug delivery enhancement.

Future preclinical research could explore advanced DDS for this compound, such as:

Nanoparticle-based systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could protect it from degradation, prolong its circulation time, and facilitate targeted delivery to infected tissues. interesjournals.org

Stimuli-responsive systems: These systems are designed to release the drug in response to specific triggers at the infection site, such as pH changes or the presence of bacterial enzymes. interesjournals.org

Inhalable formulations: For respiratory tract infections, developing an inhalable form of this compound could deliver the drug directly to the lungs, achieving high local concentrations while minimizing systemic exposure.

| Delivery System | Potential Preclinical Advantage for this compound | General Example |

| Prodrug (Pivoxil Ester) | Enhanced oral bioavailability. | Cefditoren pivoxil and cefetamet (B193807) pivoxil are oral third-generation cephalosporins. nih.govnih.gov |

| Nanoparticles (e.g., Liposomes) | Improved stability, prolonged circulation, and targeted delivery. | Liposomal formulations of other drugs have shown enhanced therapeutic efficacy. nih.gov |

| Stimuli-Responsive Systems | Targeted drug release at the site of infection. | pH-sensitive systems can release drugs in the acidic environment of an abscess. interesjournals.org |

| Inhalable Formulations | Direct delivery to the lungs for respiratory infections. | Inhaled antibiotics are used for cystic fibrosis patients. |

Potential for Combination Therapies in Preclinical Infection Models

Combining antibiotics with different mechanisms of action is a well-established strategy to enhance efficacy, broaden the spectrum of activity, and reduce the emergence of resistance. nih.gov Preclinical studies are essential to identify synergistic or additive interactions between drugs before they are evaluated in clinical trials. mdpi.com

Potential combination therapies for this compound in preclinical models could include:

Combination with other β-lactams or β-lactamase inhibitors: As previously mentioned, this is a primary strategy to overcome resistance.

Combination with aminoglycosides: This combination often exhibits synergy against a range of bacteria.

Combination with fluoroquinolones: This pairing can provide broad-spectrum coverage against both Gram-positive and Gram-negative pathogens.

Combination with agents that disrupt biofilms: Biofilms are structured communities of bacteria that are notoriously difficult to treat with antibiotics alone. Combining this compound with a biofilm-disrupting agent could enhance its efficacy against biofilm-associated infections. nih.gov

Preclinical studies evaluating such combinations would typically involve in vitro checkerboard assays to determine synergy, followed by in vivo infection models to assess efficacy. mdpi.com

Application of this compound Research in Antimicrobial Stewardship Strategies (Preclinical Context)

Antimicrobial stewardship refers to a set of coordinated strategies to improve the appropriate use of antimicrobial agents. Preclinical research plays a crucial role in providing the foundational knowledge for effective stewardship.

Preclinical studies on this compound can contribute to antimicrobial stewardship in several ways:

Defining the spectrum of activity: Detailed in vitro studies against a wide range of clinical isolates help to define the precise role of this compound in therapy, preventing its inappropriate use against resistant organisms. Cefetamet pivoxil, for example, has demonstrated high in vitro activity against common respiratory and urinary tract pathogens. nih.gov

Understanding pharmacokinetic/pharmacodynamic (PK/PD) parameters: Preclinical animal models help to establish the PK/PD indices that best correlate with efficacy. This information is critical for optimizing dosing regimens in future clinical trials to maximize bacterial killing and minimize the selection of resistant mutants.